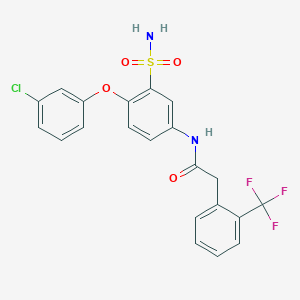

P2X4 antagonist-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H16ClF3N2O4S |

|---|---|

Molecular Weight |

484.9 g/mol |

IUPAC Name |

N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-[2-(trifluoromethyl)phenyl]acetamide |

InChI |

InChI=1S/C21H16ClF3N2O4S/c22-14-5-3-6-16(11-14)31-18-9-8-15(12-19(18)32(26,29)30)27-20(28)10-13-4-1-2-7-17(13)21(23,24)25/h1-9,11-12H,10H2,(H,27,28)(H2,26,29,30) |

InChI Key |

CMFKVCGCNOSZAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NC2=CC(=C(C=C2)OC3=CC(=CC=C3)Cl)S(=O)(=O)N)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

P2X4 Receptor Antagonist Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X4 receptor, a member of the P2X family of ligand-gated ion channels, is a trimeric ATP-gated cation channel with a critical role in various physiological and pathophysiological processes. Its involvement in neuroinflammation, neuropathic pain, and immune cell function has positioned it as a significant therapeutic target.[1][2] This technical guide provides an in-depth overview of the mechanism of action of P2X4 receptor antagonists, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

The P2X4 receptor is a non-selective cation channel with high permeability to calcium. It is uniquely expressed on both the cell surface and within lysosomal compartments. Upon activation by extracellular ATP, the channel opens, leading to cation influx, membrane depolarization, and the initiation of downstream signaling cascades.

Core Mechanism of P2X4 Receptor Antagonism

P2X4 receptor antagonists interfere with the normal activation of the receptor by ATP, thereby preventing the influx of cations and subsequent cellular responses. These antagonists can be broadly classified into two main categories based on their mechanism of action:

-

Competitive Antagonists: These molecules directly compete with ATP for binding at the orthosteric binding site on the P2X4 receptor. By occupying this site, they prevent ATP from binding and activating the channel.

-

Non-competitive (Allosteric) Antagonists: These antagonists bind to a site on the receptor that is distinct from the ATP-binding site, known as an allosteric site. This binding induces a conformational change in the receptor that reduces its ability to be activated by ATP. Many of the selective and potent P2X4 antagonists identified to date, such as BX430 and 5-BDBD, function through an allosteric mechanism. Cryo-EM structures have revealed that some allosteric antagonists bind at the subunit interface at the top of the extracellular domain.

Quantitative Data: P2X4 Receptor Antagonist Potency

The potency of P2X4 receptor antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). These values can vary depending on the antagonist, the species in which the receptor is being studied (human, rat, mouse), and the assay conditions. The following tables summarize the reported IC50 values for several common P2X4 receptor antagonists.

| Compound | Human P2X4 IC50 | Rat P2X4 IC50 | Mouse P2X4 IC50 | Notes |

| Selective Antagonists | ||||

| 5-BDBD | 0.5 - 1 µM | 0.75 µM | Insensitive | Allosteric modulator; potent at human and rat receptors but not mouse. |

| BX430 | 426 nM - 0.54 µM | >10 µM | >10 µM | Potent and selective for human P2X4; weak activity in rodents. |

| PSB-12062 | 1.38 µM | 0.928 - 1.76 µM | 3 µM | Allosteric modulator with similar potency across human, rat, and mouse. |

| BAY-1797 | ~100 nM | ~100 nM | ~200 nM | High potency and similar activity across species. |

| PSB-OR-2020 | 6.32 nM | - | - | High-potency allosteric antagonist. |

| Non-Selective Antagonists | ||||

| PPADS | 27.5 µM - 34 µM | Insensitive | 42 µM | Broad-spectrum P2 receptor antagonist. |

| Suramin | Insensitive (up to 100 µM) | Insensitive | Insensitive (up to 100 µM) | Broad-spectrum P2 receptor antagonist. |

| TNP-ATP | ~2-15 µM | - | - | Competitive antagonist at several P2X subtypes. |

Signaling Pathways

Activation of the P2X4 receptor triggers several downstream signaling cascades, which are consequently inhibited by P2X4 antagonists. One of the most well-characterized pathways, particularly in microglia, involves the activation of p38 mitogen-activated protein kinase (MAPK) and the subsequent release of brain-derived neurotrophic factor (BDNF).

P2X4 Receptor Downstream Signaling in Microglia

Caption: P2X4 receptor signaling cascade in microglia, leading to neuropathic pain.

P2X4 Receptor Trafficking and Antagonist Intervention

The cellular response to ATP is also regulated by the trafficking of P2X4 receptors to and from the plasma membrane. P2X4 receptors undergo constitutive, clathrin- and dynamin-dependent endocytosis and are targeted to late endosomes and lysosomes. From these intracellular compartments, they can be recycled back to the cell surface. Antagonists can potentially influence the cell surface expression and signaling of P2X4 by interfering with these trafficking pathways, although this is an area of ongoing research.

Caption: Constitutive trafficking of the P2X4 receptor.

Experimental Protocols

The characterization of P2X4 receptor antagonists relies on a variety of in vitro assays. The following are detailed methodologies for key experiments.

Calcium Influx Assay

This is a high-throughput method to assess the functional activity of P2X4 receptors and the potency of antagonists by measuring changes in intracellular calcium concentration.

a. Cell Culture and Plating:

-

Culture a cell line stably expressing the P2X4 receptor of interest (e.g., HEK293 or 1321N1 astrocytoma cells) in the appropriate growth medium.

-

On the day of the assay, harvest cells and resuspend them in a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS) at a density of 1 x 10⁶ cells/mL.

-

Plate 100 µL of the cell suspension per well in a 96-well black-walled, clear-bottom plate.

b. Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM at a final concentration of 2-5 µM) and a non-ionic surfactant (e.g., Pluronic F-127 at a final concentration of 0.02%) in HBSS.

-

Add 100 µL of the loading buffer to each well containing cells.

-

Incubate the plate for 45-60 minutes at 37°C in the dark.

c. Cell Washing:

-

After incubation, gently aspirate the loading buffer from the wells.

-

Wash the cells twice with 200 µL of fresh HBSS.

-

After the final wash, add 100 µL of HBSS to each well.

d. Compound Incubation:

-

Prepare serial dilutions of the P2X4 receptor antagonist in HBSS.

-

Add the desired concentrations of the antagonist to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 15-30 minutes at 37°C.

e. Calcium Flux Measurement:

-

Set up a fluorescence microplate reader (e.g., FLIPR or FlexStation) for kinetic reading. For Fluo-4, use an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.

-

Establish a baseline fluorescence reading for 30-60 seconds.

-

Using the instrument's injector, add a P2X4 receptor agonist (e.g., ATP at a concentration that elicits a submaximal response, such as EC80) to the wells.

-

Continue to record the fluorescence intensity for at least 3-5 minutes to capture the peak and subsequent decay of the calcium signal.

f. Data Analysis:

-

The change in fluorescence intensity (ΔRFU) is proportional to the change in intracellular calcium concentration.

-

Plot the antagonist concentration versus the percentage of inhibition of the ATP-induced calcium response.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value of the antagonist.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a high-resolution measurement of the ion channel activity of the P2X4 receptor and the effect of antagonists on ATP-gated currents.

a. Solutions:

-

External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose. Adjust osmolarity to ~290 mOsm and bubble with 95% O2 – 5% CO2.

-

Internal (Pipette) Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-Na, 2 mM ATP-Mg, and 40 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.

b. Cell Preparation:

-

Plate cells expressing P2X4 receptors onto glass coverslips a few days prior to recording.

-

Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with aCSF at a rate of 1.5 mL/min.

c. Pipette Preparation:

-

Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

-

Fill the pipette with the internal solution and mount it on the micromanipulator.

d. Recording Procedure:

-

Approach a target cell with the pipette while applying slight positive pressure.

-

Upon contacting the cell, release the positive pressure to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply ATP (at EC50 concentration) via a perfusion system to elicit an inward current.

-

Co-apply the antagonist with ATP to measure its inhibitory effect on the ATP-gated current.

e. Data Analysis:

-

Measure the peak amplitude of the inward current in the absence and presence of the antagonist.

-

Calculate the percentage of inhibition for each antagonist concentration.

-

Plot the antagonist concentration versus the percentage of inhibition and fit the data to determine the IC50 value.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the P2X4 receptor and can be used to determine the binding affinity (Ki) of unlabeled antagonists.

a. Membrane Preparation:

-

Homogenize cells or tissues expressing P2X4 receptors in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Resuspend the membrane pellet in a binding buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

b. Competition Binding Assay:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable P2X4 receptor radioligand (e.g., [³⁵S]ATPγS or a tritiated selective antagonist), and a range of concentrations of the unlabeled antagonist.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through a glass fiber filter mat using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

c. Data Analysis:

-

Plot the concentration of the unlabeled antagonist versus the specific binding of the radioligand.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Logical Relationship: Antagonist Mechanism of Action

Caption: Competitive vs. Allosteric mechanism of P2X4 receptor antagonism.

Experimental Workflow: Antagonist Characterization

Caption: A typical workflow for the characterization of P2X4 receptor antagonists.

Conclusion

The P2X4 receptor represents a promising therapeutic target for a range of disorders, particularly those with a neuroinflammatory component. A thorough understanding of the mechanisms of action of P2X4 receptor antagonists, supported by robust quantitative data and well-defined experimental protocols, is essential for the successful development of novel therapeutics. This guide provides a comprehensive resource for researchers and drug development professionals working in this exciting field. The continued development of potent and selective P2X4 antagonists, aided by the methodologies described herein, holds significant promise for the treatment of neuropathic pain and other debilitating conditions.

References

Endogenous ligands for the P2X4 receptor

An In-depth Technical Guide to Endogenous Ligands for the P2X4 Receptor

Abstract

The P2X4 receptor, a trimeric ligand-gated ion channel, is a critical component of purinergic signaling, activated by extracellular adenosine 5'-triphosphate (ATP).[1][2][3][4] Its widespread expression, particularly in the immune and nervous systems, implicates it in numerous physiological and pathophysiological processes, including neuroinflammation, neuropathic pain, and cardiovascular regulation.[5] This document provides a comprehensive technical overview of the known endogenous ligands and modulators of the P2X4 receptor. It consolidates quantitative data on ligand potency, details key experimental methodologies for studying these interactions, and visualizes the core signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals working to understand and target the P2X4 receptor.

Primary Endogenous Agonist: Adenosine 5'-triphosphate (ATP)

Extracellular ATP is unequivocally recognized as the primary endogenous agonist for all mammalian P2X receptors, including P2X4. Upon binding, ATP triggers the opening of the non-selective cation channel, leading to the influx of Na⁺, K⁺, and notably, Ca²⁺. The P2X4 receptor possesses the highest calcium permeability among all P2X family members, a feature crucial for its role in initiating downstream signaling cascades. The activation of P2X4 requires ATP to be in its fully dissociated tetra-anionic form (ATP⁴⁻), a state favored at physiological pH (7.4).

Under normal physiological conditions, extracellular ATP concentrations are tightly regulated and kept low by ectonucleotidases. However, in pathological states such as tissue injury, inflammation, or in the tumor microenvironment, local ATP concentrations can rise significantly, reaching levels sufficient for robust P2X4 receptor activation.

Quantitative Data: Potency of ATP

The effective concentration (EC₅₀) of ATP at the P2X4 receptor varies across species and experimental conditions, typically falling within the low micromolar range. This variability is often attributed to differences in assay systems, cell types, and recording conditions.

| Ligand | Species/System | Assay Type | Potency (EC₅₀) | Reference |

| ATP | Human, Rat, Mouse, etc. | Various (Electrophysiology, Ca²⁺ Imaging) | 0.2 - 10 µM | |

| ATP | Rat P2X4 in Xenopus oocytes | Two-Electrode Voltage Clamp | ~1.5 µM | |

| ATP | Human P2X4 in Xenopus oocytes | Two-Electrode Voltage Clamp | ~3.0 µM |

Other Potential Endogenous Agonists

While ATP is the principal agonist, other naturally occurring purine compounds have been shown to interact with the P2X4 receptor, often as partial agonists.

Diadenosine Polyphosphates (Ap₄A & Ap₅A)

Diadenosine polyphosphates, such as diadenosine tetraphosphate (Ap₄A) and diadenosine pentaphosphate (Ap₅A), are present in various tissues and can be released into the extracellular space. Studies have shown that these molecules can act as partial agonists at P2X4 receptors. Their role in physiological signaling is an area of active investigation, with implications in endothelial cell function and angiogenesis.

| Ligand | Species/System | Assay Type | Activity | Reference |

| Ap₄A | Mouse P2X4 | Electrophysiology | Partial Agonist | |

| Ap₄A | Human P2X4 | Electrophysiology | Partial Agonist | |

| Ap₅A | Mammalian P2X4 | Electrophysiology | Partial Agonist |

Endogenous Allosteric Modulators

The activity of the P2X4 receptor is finely tuned by endogenous allosteric modulators, which bind to sites distinct from the ATP-binding pocket. Divalent cations, in particular, play a significant role.

Zinc (Zn²⁺)

Zinc is a prominent positive allosteric modulator of the P2X4 receptor. At low micromolar concentrations, extracellular Zn²⁺ potentiates ATP-induced currents by increasing the apparent affinity of the receptor for ATP without altering the maximal response. This potentiation is voltage-independent. However, at high concentrations (>100 µM), Zn²⁺ can become inhibitory. The potentiation is mediated by specific residues in the extracellular domain, such as Cys132.

Copper (Cu²⁺)

In contrast to zinc, copper (Cu²⁺) acts as a noncompetitive inhibitor of the P2X4 receptor. This inhibition appears to result from a decrease in channel conductance.

Protons (H⁺)

Extracellular pH significantly modulates P2X4 activity. The receptor is potentiated at pH levels above physiological (pH > 7.4) and is completely inhibited by acidic conditions (pH < 6.0). This pH sensitivity is critical for its function in acidic intracellular compartments like lysosomes, where it remains inactive despite high luminal ATP concentrations until the pH increases.

Quantitative Data: Endogenous Modulators

| Modulator | Species/System | Assay Type | Effect | Potency (EC₅₀) | Reference |

| Zinc (Zn²⁺) | Rat P2X4 in Xenopus oocytes | Two-Electrode Voltage Clamp | Potentiation | 2.4 ± 0.2 µM | |

| Copper (Cu²⁺) | Rat P2X4 | Electrophysiology | Inhibition | - | |

| Protons (H⁺) | P2X4 | Electrophysiology | Inhibition | pH < 6.0 |

Key Signaling Pathways

Activation of the P2X4 receptor initiates distinct downstream signaling cascades depending on the cell type. The receptor's high Ca²⁺ permeability is a common trigger for these events.

Neuroinflammatory Pain Pathway in Microglia

In the central nervous system, P2X4 is famously upregulated in spinal microglia following peripheral nerve injury. Its activation is a necessary and sufficient step for the development of neuropathic pain. The pathway involves the activation of p38 MAPK and subsequent release of Brain-Derived Neurotrophic Factor (BDNF), which acts on spinal neurons to cause pain hypersensitivity.

Cardioprotective Pathway in Myocytes

In cardiac myocytes, the P2X4 receptor physically associates with endothelial nitric oxide synthase (eNOS). Upon activation by ATP, the localized influx of Ca²⁺ through P2X4 activates eNOS, leading to the production of nitric oxide (NO). This NO signaling is believed to be a novel protective mechanism in the context of heart failure.

References

- 1. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P2RX4 - Wikipedia [en.wikipedia.org]

- 3. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods for studying P2X4 receptor ion channels in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target [mdpi.com]

An In-depth Technical Guide to the P2X4 Receptor: Structure, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the P2X4 receptor, a key player in purinergic signaling. We delve into its molecular architecture, physiological and pathological functions, and the intricate signaling pathways it governs. This document also outlines detailed experimental protocols for studying the P2X4 receptor and presents key quantitative data in a structured format to facilitate research and development efforts.

Molecular Structure of the P2X4 Receptor

The P2X4 receptor is a ligand-gated ion channel activated by extracellular adenosine 5'-triphosphate (ATP).[1] The functional receptor is a homotrimer, with each subunit possessing intracellular N- and C-termini, two transmembrane helices (TM1 and TM2), and a large, cysteine-rich extracellular ectodomain.[2]

The crystal structure of the zebrafish P2X4 receptor revealed a chalice-shaped trimer.[3] Each subunit has a unique "dolphin-like" fold, consisting of a body, head, dorsal fin, and flippers.[2] The transmembrane domains form an hourglass-shaped pore, with the TM2 helices lining the ion-conducting pathway.[3]

ATP Binding Site: The receptor possesses three ATP binding sites, each located at the interface between two adjacent subunits. These non-canonical sites are formed by conserved residues from the head, body, dorsal fin, and flipper domains of neighboring subunits. The binding of ATP, which adopts a U-shaped conformation within the pocket, is thought to induce conformational changes that lead to channel opening.

Ion Channel Pore: The pore is selectively permeable to cations, with a particularly high permeability to calcium (Ca2+) compared to other P2X family members. The gate of the channel, in its closed state, is formed by a narrow constriction within the transmembrane pore.

Physiological and Pathophysiological Functions

The P2X4 receptor is widely expressed throughout the body and is implicated in a diverse range of physiological and pathological processes.

Nervous System: In the central nervous system (CNS), P2X4 receptors are found on both neurons and glial cells. They play a role in modulating synaptic transmission and plasticity. A critical function of P2X4 has been identified in neuropathic pain. Following peripheral nerve injury, P2X4 receptor expression is significantly upregulated in microglia within the spinal cord. This upregulation is a key step in the central sensitization that leads to chronic pain states. Activation of these microglial P2X4 receptors triggers the release of brain-derived neurotrophic factor (BDNF), which in turn acts on neurons to produce hyperexcitability.

Immune System: P2X4 receptors are expressed on various immune cells, including microglia, macrophages, mast cells, and lymphocytes. In these cells, P2X4 activation contributes to inflammatory responses. For instance, it can trigger the release of inflammatory mediators like prostaglandin E2 (PGE2) from macrophages and BDNF from microglia. P2X4 also plays a role in the activation of the NLRP3 inflammasome, a key component of the innate immune response, leading to the release of pro-inflammatory cytokines IL-1β and IL-18.

Other Systems: Beyond the nervous and immune systems, P2X4 receptors are involved in various other functions, including the regulation of cardiac function, bone physiology, and epithelial transport.

Subcellular Localization: Uniquely among P2X receptors, P2X4 is predominantly localized to lysosomes and late endosomes, in addition to the plasma membrane. In the acidic environment of lysosomes, the receptor is typically inactive. However, under certain conditions, lysosomal P2X4 can be activated, leading to Ca2+ release from these organelles and influencing processes like lysosomal fusion.

Signaling Pathways

Activation of the P2X4 receptor by ATP leads to the influx of Na+ and Ca2+, causing membrane depolarization and initiating downstream signaling cascades.

Calcium Signaling: The significant influx of Ca2+ through the P2X4 channel is a primary trigger for its downstream effects. This increase in intracellular Ca2+ is crucial for processes such as neurotransmitter release from neurons and the activation of various enzymes and transcription factors in immune cells.

p38 MAPK Pathway and BDNF Release: In microglia, the Ca2+ influx through P2X4 activates the p38 mitogen-activated protein kinase (MAPK) pathway. This activation is a critical step linking P2X4 stimulation to the synthesis and release of BDNF. The release of BDNF occurs via a SNARE-dependent exocytosis mechanism. This P2X4-p38-BDNF signaling axis is a cornerstone of the mechanism underlying neuropathic pain.

NLRP3 Inflammasome Activation: The P2X4 receptor can modulate the activation of the NLRP3 inflammasome. While the precise mechanism is still under investigation, it is known to potentiate P2X7-dependent inflammasome activation, leading to increased production of IL-1β and IL-18.

Diagrams of Signaling Pathways and Experimental Workflows

Quantitative Data Summary

The following tables summarize key quantitative parameters related to P2X4 receptor pharmacology and channel properties.

Table 1: Pharmacology of the P2X4 Receptor

| Compound | Type | Species | EC₅₀ / IC₅₀ (µM) | Notes |

| ATP | Agonist | Rat | ~3-10 | Endogenous agonist with intermediate sensitivity. |

| 2-MeSATP | Agonist | Rat | > ATP | Less potent than ATP. |

| α,β-meATP | Agonist | Rat | >> ATP | Significantly less potent than ATP. |

| Ivermectin | Positive Allosteric Modulator | Rat, Human | ~0.3 (Potentiation) | Potentiates ATP-evoked currents and slows deactivation. |

| 5-BDBD | Antagonist | Human | - | A known selective antagonist. |

| PSB-12062 | Antagonist | - | - | A selective antagonist. |

| BX430 | Antagonist | - | - | A selective antagonist. |

| TNP-ATP | Antagonist | Rat | - | Blocks ATP-evoked responses. |

| PPADS | Antagonist | Rat | Ineffective | P2X4 is resistant to PPADS, a feature used for its pharmacological identification. |

Table 2: P2X4 Receptor Channel Properties

| Property | Value | Species | Conditions / Notes |

| Ion Permeability | High Ca²⁺ permeability | - | Highest among the P2X family. |

| Activation Kinetics | Rapid, concentration-dependent | Rat | Activation time is inversely correlated with ATP concentration. |

| Desensitization Kinetics | Moderate, concentration-dependent | Rat | Desensitization is slower than P2X1/P2X3 and inversely related to ATP concentration. |

| Deactivation Kinetics | Rapid, concentration-independent | Rat | Deactivation rate does not depend on the concentration of ATP applied. |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the P2X4 receptor. Below are outlines for key experimental procedures.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through P2X4 channels upon activation.

-

Cell Preparation: Use a cell line (e.g., HEK293 or CHO) stably or transiently expressing the P2X4 receptor of interest. Culture cells on glass coverslips suitable for microscopy.

-

Recording Setup: Use a patch-clamp amplifier, a microscope with manipulators, and a perfusion system for rapid solution exchange.

-

Pipettes and Solutions: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Intracellular Solution (example): 140 mM CsCl, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH 7.3 with CsOH.

-

Extracellular Solution (example): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4 with NaOH.

-

-

Procedure:

-

Establish a giga-ohm seal between the pipette and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

Apply ATP (e.g., 10-100 µM for 2-5 seconds) using the perfusion system to activate P2X4 receptors.

-

Record the resulting inward current.

-

Perform a washout with the extracellular solution until the current returns to baseline.

-

To test modulators or antagonists, pre-apply the compound for a defined period before co-applying it with ATP.

-

-

Data Analysis: Measure peak current amplitude, activation rate (time from 10% to 90% of peak), and desensitization rate (current decay during agonist application). Construct dose-response curves to determine EC₅₀ or IC₅₀ values.

Calcium Imaging

This method visualizes changes in intracellular calcium concentration following P2X4 receptor activation.

-

Cell Preparation: Culture cells expressing P2X4 receptors on glass-bottom dishes.

-

Dye Loading: Load cells with a Ca²⁺-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye for 30-60 minutes at 37°C.

-

Imaging Setup: Use a fluorescence microscope equipped with a camera and appropriate filters for the chosen dye. A perfusion system is required for solution changes.

-

Procedure:

-

Mount the dish on the microscope stage and perfuse with a physiological saline solution.

-

Acquire a baseline fluorescence measurement.

-

Stimulate the cells by perfusing with a solution containing ATP.

-

Record the change in fluorescence intensity over time.

-

For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and calculate the ratio of the emitted fluorescence, which corresponds to the intracellular Ca²⁺ concentration.

-

-

Data Analysis: Quantify the change in fluorescence intensity or ratio to determine the magnitude and kinetics of the Ca²⁺ response.

Western Blotting for P2X4 Expression

This technique is used to detect and quantify P2X4 protein levels in cell or tissue lysates.

-

Sample Preparation: Homogenize tissues or lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate proteins by size by loading equal amounts of protein per lane onto a polyacrylamide gel and applying an electric current.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the P2X4 receptor overnight at 4°C.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Wash the membrane again to remove unbound secondary antibody.

-

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Imaging: Capture the light signal using a CCD camera-based imager. The intensity of the band corresponding to P2X4 is proportional to its expression level. A loading control (e.g., β-actin or GAPDH) should be used for normalization.

Conclusion and Future Directions

The P2X4 receptor has emerged as a critical component in neuroinflammation and chronic pain, making it a promising target for therapeutic intervention. Its unique structural features, distinct pharmacology, and pivotal role in microglia-neuron communication underscore its importance. Future research should focus on developing highly selective P2X4 modulators, further elucidating its role in lysosomal physiology, and exploring its potential as a biomarker and therapeutic target in a broader range of CNS and immune disorders. The detailed understanding of its structure and function, combined with robust experimental methodologies, will pave the way for novel drug discovery efforts aimed at harnessing the therapeutic potential of modulating the P2X4 receptor.

References

- 1. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Structural and Functional Features of the P2X4 Receptor: An Immunological Perspective [frontiersin.org]

- 3. Crystal structure of the ATP-gated P2X4 ion channel in the closed state - PMC [pmc.ncbi.nlm.nih.gov]

The Role of P2X4 Receptors in Neuroinflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The P2X4 receptor, an ATP-gated ion channel, has emerged as a critical player in the complex landscape of neuroinflammation. Predominantly expressed on microglia, the resident immune cells of the central nervous system (CNS), P2X4 is implicated in the pathogenesis of a spectrum of neuroinflammatory and neurodegenerative disorders, including neuropathic pain, multiple sclerosis, Alzheimer's disease, and Parkinson's disease. Its activation by extracellular ATP, a danger signal released from stressed or injured cells, triggers a cascade of downstream signaling events that modulate microglial phenotype, cytokine release, and neuronal function. This technical guide provides an in-depth exploration of the multifaceted role of P2X4 in neuroinflammatory diseases, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of its signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to understand and target the P2X4 receptor in the context of neuroinflammation.

Introduction: The P2X4 Receptor in the Central Nervous System

The P2X4 receptor is a member of the P2X family of ligand-gated ion channels that are activated by extracellular adenosine 5'-triphosphate (ATP).[1][2] It is a non-selective cation channel with a particularly high permeability to Ca2+.[1][2] While expressed in various cell types throughout the body, its role in the CNS has garnered significant attention due to its upregulation and activation on microglia during neuroinflammatory conditions.[3] In a healthy brain, P2X4 expression on microglia is relatively low. However, in response to neuronal injury or inflammatory stimuli, its expression is markedly increased, rendering microglia more sensitive to ATP signaling. This heightened P2X4 activity contributes to the complex and often dualistic role of microglia in both promoting and resolving neuroinflammation.

P2X4 in Key Neuroinflammatory Diseases

Neuropathic Pain

A substantial body of evidence implicates the P2X4 receptor as a key mediator of neuropathic pain. Following peripheral nerve injury, microglia in the spinal cord upregulate P2X4. The activation of these receptors by ATP released from damaged neurons triggers the release of brain-derived neurotrophic factor (BDNF) from microglia. BDNF then acts on TrkB receptors on dorsal horn neurons, leading to a disruption of their chloride homeostasis and subsequent neuronal hyperexcitability, which manifests as pain hypersensitivity.

Multiple Sclerosis

In the context of multiple sclerosis (MS) and its animal model, experimental autoimmune encephalomyelitis (EAE), the role of P2X4 is multifaceted. P2X4 receptor expression is upregulated in activated microglia within inflammatory lesions. Interestingly, both blockade and potentiation of P2X4 signaling have shown therapeutic potential, suggesting a complex, context-dependent role. Some studies indicate that P2X4 activation can promote a switch in microglia towards an anti-inflammatory and pro-remyelinating phenotype, partly through the release of BDNF which supports oligodendrocyte differentiation.

Alzheimer's Disease

In Alzheimer's disease (AD), P2X4 expression is increased in microglia surrounding amyloid-beta (Aβ) plaques. The activation of microglial P2X4 by ATP, which is elevated in the AD brain, may contribute to the neuroinflammatory environment and neuronal damage. Furthermore, in hippocampal neurons exposed to Aβ, P2X4 levels are increased, and the receptor undergoes caspase-mediated cleavage, which alters its channel properties and may potentiate its contribution to neurotoxicity.

Parkinson's Disease

The involvement of P2X4 in Parkinson's disease (PD) is an active area of investigation. Studies in animal models of PD have shown that P2X4 is upregulated and its activation may contribute to the inflammatory response and dopaminergic neuron degeneration. The P2X4-mediated activation of the NLRP3 inflammasome in microglia has been proposed as a key mechanism in PD pathogenesis.

Quantitative Data on P2X4 in Neuroinflammation

The following tables summarize key quantitative data related to P2X4 expression and pharmacology in the context of neuroinflammatory conditions.

Table 1: P2X4 Expression Changes in Neuroinflammatory Models

| Disease Model | Cell Type | Fold Increase in P2X4 Expression (approx.) | Method of Quantification | Reference |

| Lipopolysaccharide (LPS)-induced neuroinflammation | BV-2 microglial cells | ~1.8-fold | Western Blot | |

| Experimental Autoimmune Encephalomyelitis (EAE) | Spinal cord microglia | Significantly increased | qPCR, Immunohistochemistry | |

| Peripheral Nerve Injury (Neuropathic Pain) | Spinal cord microglia | Markedly upregulated | Immunohistochemistry | |

| Alzheimer's Disease (TgCRND8 mouse model) | Brain microglia | Elevated | mRNA expression analysis |

Table 2: Pharmacological Modulation of P2X4 Receptors

| Compound | Type | IC50 / EC50 | Species / Cell Type | Reference |

| TNP-ATP | Antagonist | ~1.46–4.22 µM (IC50) | Human/Rat/Mouse 1321N1 astrocytoma cells | |

| 5-BDBD | Antagonist | Used at 10-25 µM | BV-2 cells, primary microglia | |

| PSB-12062 | Antagonist | ~1.77 µM (IC50, mouse), ~2.1 µM (IC50, rat) | Recombinant P2X4 | |

| BX430 | Antagonist | Potent and selective for human P2X4 | Recombinant human P2X4 | |

| Ivermectin | Positive Allosteric Modulator | Potentiates ATP-induced currents | Recombinant and native P2X4 | |

| ATP | Agonist | ~EC50 values reported in low µM range | Recombinant rat P2X4 |

Experimental Protocols

Immunofluorescence Staining of P2X4 in Rodent Brain Tissue

This protocol outlines the steps for visualizing P2X4 expression in microglia within fixed rodent brain sections.

Materials:

-

4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

-

Cryoprotectant (e.g., 30% sucrose in PBS)

-

Cryostat

-

Blocking solution (e.g., 10% normal goat serum, 0.3% Triton X-100 in PBS)

-

Primary antibodies: anti-P2X4 (host species 1, e.g., rabbit) and anti-Iba1 (host species 2, e.g., goat)

-

Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, donkey anti-goat Alexa Fluor 594)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Microscope slides and coverslips

Procedure:

-

Tissue Preparation:

-

Perfuse the animal with ice-cold PBS followed by 4% PFA.

-

Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by immersing it in 30% sucrose in PBS until it sinks.

-

Freeze the brain and section it coronally at 30-40 µm using a cryostat. Collect free-floating sections in PBS.

-

-

Staining:

-

Wash sections three times in PBS for 5 minutes each.

-

Incubate sections in blocking solution for 1 hour at room temperature to block non-specific binding.

-

Incubate sections with primary antibodies (anti-P2X4 and anti-Iba1) diluted in blocking solution overnight at 4°C.

-

Wash sections three times in PBS for 10 minutes each.

-

Incubate sections with fluorophore-conjugated secondary antibodies diluted in blocking solution for 2 hours at room temperature, protected from light.

-

Wash sections three times in PBS for 10 minutes each.

-

Counterstain with DAPI for 10 minutes to visualize cell nuclei.

-

Wash sections twice in PBS.

-

-

Mounting and Imaging:

-

Mount the sections onto microscope slides and allow them to air dry.

-

Apply a drop of mounting medium and coverslip.

-

Image the sections using a confocal microscope.

-

Patch-Clamp Recording of P2X4 Currents in Cultured Microglia

This protocol describes the whole-cell patch-clamp technique to record ATP-activated currents through P2X4 receptors in cultured microglia.

Materials:

-

Cultured microglia (e.g., primary microglia or BV-2 cell line)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries

-

Pipette puller

-

External solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)

-

Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2)

-

ATP stock solution

-

Drug application system

Procedure:

-

Pipette Preparation:

-

Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with internal solution.

-

-

Cell Preparation:

-

Plate microglia on coverslips suitable for recording.

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

-

Recording:

-

Approach a cell with the micropipette while applying positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

-

Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply ATP using a fast drug application system to evoke P2X4-mediated currents.

-

Record the current responses using appropriate software.

-

To confirm the current is mediated by P2X4, apply a selective P2X4 antagonist (e.g., 5-BDBD) or use a positive allosteric modulator (e.g., ivermectin) to observe potentiation of the current.

-

Calcium Imaging of P2X4 Activation in Primary Astrocytes

This protocol details the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration upon P2X4 activation in astrocytes.

Materials:

-

Primary astrocyte culture

-

Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

ATP stock solution

-

Fluorescence microscope with an imaging system

Procedure:

-

Cell Loading:

-

Plate astrocytes on glass-bottom dishes.

-

Prepare a loading solution of the calcium indicator (e.g., 2-5 µM Fura-2 AM) with Pluronic F-127 in HBSS.

-

Incubate the cells with the loading solution for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.

-

-

Imaging:

-

Place the dish on the microscope stage.

-

Acquire baseline fluorescence images. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. For Fluo-4, use excitation around 488 nm and measure emission around 520 nm.

-

Apply ATP to the cells to activate P2X4 receptors.

-

Record the changes in fluorescence intensity over time.

-

Analyze the data by calculating the ratio of fluorescence at the two excitation wavelengths (for Fura-2) or the change in fluorescence intensity relative to baseline (for Fluo-4) to determine the intracellular calcium concentration changes.

-

Visualizing P2X4 Signaling and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key P2X4-related pathways and a general experimental workflow.

Caption: P2X4 signaling cascade in activated microglia.

Caption: Workflow for studying P2X4 in a neuroinflammatory model.

Conclusion and Future Directions

The P2X4 receptor stands out as a pivotal regulator of microglial function in the context of neuroinflammatory diseases. Its upregulation in pathological states and its ability to trigger potent downstream signaling cascades make it an attractive therapeutic target. However, the multifaceted and sometimes opposing roles of P2X4 signaling in different disease contexts highlight the need for a nuanced approach to its modulation. The development of more selective and potent P2X4 antagonists and positive allosteric modulators will be crucial for dissecting its precise functions and for translating preclinical findings into novel therapies for a range of debilitating neurological disorders. Future research should focus on cell-type-specific roles of P2X4, the dynamics of its expression and trafficking in disease progression, and the long-term consequences of its pharmacological manipulation.

References

- 1. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Implication of Neuronal Versus Microglial P2X4 Receptors in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Role of P2X Receptors in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

P2X4 receptor trafficking and cell surface expression

An In-depth Technical Guide to P2X4 Receptor Trafficking and Cell Surface Expression

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The P2X4 receptor, an ATP-gated cation channel, is a critical player in various physiological processes, including immune responses, neuroinflammation, and chronic pain.[1][2] Unlike many other plasma membrane receptors, P2X4 has a unique and dynamic subcellular distribution, with a majority of the receptor population residing within intracellular lysosomal compartments in resting cells.[1][3][4] The trafficking of P2X4 to and from the plasma membrane is a tightly regulated process that dictates the cell's responsiveness to extracellular ATP. Its upregulation at the cell surface is a key mechanism in the pathogenesis of conditions like neuropathic pain. This guide provides a comprehensive overview of the molecular mechanisms governing P2X4 trafficking, quantitative data on its surface expression, and detailed protocols for its study, offering a critical resource for researchers and drug developers targeting this channel.

Core Mechanisms of P2X4 Receptor Trafficking

The cell surface expression of P2X4 is determined by a dynamic equilibrium between its delivery to, retention at, and removal from the plasma membrane. This process involves anterograde transport, constitutive endocytosis, lysosomal targeting, and regulated exocytosis.

Anterograde Trafficking and Synthesis

Like other transmembrane proteins, P2X4 subunits are synthesized in the endoplasmic reticulum (ER), where they assemble into trimers. Notably, the P2X6 subunit, which is retained in the ER when expressed alone, can co-assemble with P2X4 to form functional heterotrimeric P2X4/6 receptors that successfully traffic to the cell surface. Following assembly and quality control in the ER, the receptors are transported through the Golgi apparatus for further processing and are then delivered to the plasma membrane via the secretory pathway.

Constitutive Endocytosis and Lysosomal Targeting

A defining feature of P2X4 is its rapid, constitutive internalization from the plasma membrane. This process is primarily mediated by a clathrin- and dynamin-dependent pathway. The efficient retrieval from the cell surface and subsequent targeting to lysosomes are controlled by specific sorting motifs within the P2X4 protein sequence.

-

C-Terminal Tyrosine-Based Motifs: The P2X4 C-terminus contains two critical tyrosine-based motifs. A non-canonical Y378xxGΦ motif (where Φ is a bulky hydrophobic residue) is essential for interaction with the AP-2 adaptor protein complex, which links the receptor to clathrin-coated pits for endocytosis. Mutation of Y378 significantly slows receptor endocytosis, leading to increased surface expression.

-

N-Terminal Di-leucine Motif: An N-terminal di-leucine-like motif (L22I23 ) also plays a crucial role in lysosomal sorting.

Simultaneous mutation of both the N-terminal di-leucine and C-terminal tyrosine motifs results in a major redistribution of the receptor to the plasma membrane, confirming that both termini cooperate in the endocytosis and lysosomal targeting of P2X4.

Lysosomal Sequestration and Stability

The majority of P2X4 receptors are localized to the membranes of lysosomes and late endosomes. Despite the highly proteolytic environment of the lysosome, P2X4 receptors are remarkably stable. This resistance to degradation is conferred by extensive N-linked glycosylation within the receptor's extracellular loop. Within the acidic lumen of the lysosome (pH ~5.0), the receptor is kept in a resting state, as low pH prevents activation by the high concentrations of ATP also present within the organelle.

Regulated Exocytosis and Surface Upregulation

The pool of P2X4 receptors within lysosomes is not a static endpoint but a functional reserve that can be rapidly mobilized to the cell surface. This translocation occurs via lysosomal exocytosis, a process where lysosomes fuse with the plasma membrane. This fusion event delivers functional P2X4 channels to the cell surface, dramatically increasing the cell's sensitivity to extracellular ATP. Stimuli that trigger lysosomal exocytosis, such as increases in intracellular calcium or alkalinization of lysosomes, promote the surface expression of P2X4. This mechanism is a key pathway for upregulating P2X4 function in immune cells like microglia and macrophages.

Signaling Pathways Regulating Surface Expression

In immune cells, particularly microglia, P2X4 surface expression is dynamically regulated by inflammatory signals, a process central to its role in neuropathic pain.

Peripheral nerve injury triggers the release of signaling molecules that activate microglia. Fibronectin, interacting with integrin receptors, and the chemokine CCL21 activate signaling cascades that promote the translocation of P2X4 from lysosomes to the cell surface. Key pathways involved include the activation of SRC-family kinases (e.g., Lyn), which subsequently stimulate the PI3K-AKT and MEK-ERK pathways to drive receptor trafficking. Similarly, exposure of microglia to lipopolysaccharide (LPS) for 24 hours also upregulates P2X4 surface expression by promoting its redistribution from intracellular stores.

Quantitative Analysis of P2X4 Surface Expression

The modulation of P2X4 surface expression by various stimuli has been quantified in several studies. These findings are crucial for understanding the receptor's regulation and for developing pharmacological modulators.

| Modulator | Cell Type / System | Treatment Conditions | Observed Effect on Surface Expression | Reference |

| Ivermectin | Xenopus oocytes expressing P2X4 | 3 µM for 2 or 30 minutes | Significant increase (300% to 450%) | |

| Ivermectin | Xenopus oocytes expressing P2X4 | 3 µM for 20 sec or 2 min | No significant change | |

| Lipopolysaccharide (LPS) | Cultured microglia | 500 ng/mL for 24 hours | Upregulation (redistribution from intracellular stores) | |

| Phorbol Esters | Bone marrow-derived macrophages | Brief incubation | Upregulation | |

| Ionomycin (Ca²⁺ Ionophore) | NRK cells & cultured rat microglia | Incubation | Upregulation of P2X4 and LAMP-1 at the cell surface | |

| Methylamine (Weak Base) | Peritoneal macrophages | Incubation | Upregulation of P2X4 and LAMP-1 at the cell surface | |

| Dynasore (Dynamin Inhibitor) | Cultured microglial cells | Incubation | Rapid upregulation | |

| Y378A Mutation | Xenopus oocytes | N/A | Increased basal surface expression | |

| L22A/I23A Mutation | N/A | N/A | Increased amount of P2X4 at the plasma membrane |

Note: The conflicting results for ivermectin may be due to differences in experimental systems, incubation times, or detection methods, highlighting the complexity of studying P2X4 trafficking. While some studies show ivermectin can increase surface expression, others suggest its primary role is as a direct positive allosteric modulator that stabilizes the open state of the channel without altering its surface levels.

Experimental Protocols

Studying the trafficking and surface expression of P2X4 requires a combination of biochemical, imaging, and functional assays.

Cell Surface Biotinylation

This biochemical technique is the gold standard for quantifying the population of a protein exposed on the cell surface. It involves labeling surface proteins with a membrane-impermeable biotin tag, followed by cell lysis, isolation of biotinylated proteins, and detection by Western blotting.

Principle: A biotinylation reagent with a reactive group (e.g., Sulfo-NHS ester) that targets primary amines (e.g., lysine residues) is added to intact cells. Because the reagent is hydrophilic, it cannot cross the plasma membrane, ensuring only extracellular domains of proteins are labeled. After labeling, the cells are lysed, and the biotin-tagged proteins are captured using beads coated with streptavidin or neutravidin. The captured surface proteins and a fraction of the total cell lysate are then analyzed by SDS-PAGE and Western blotting with a P2X4-specific antibody.

Detailed Methodology:

-

Cell Culture: Plate cells (e.g., HEK293 cells transfected with P2X4, or primary microglia) and grow to a confluency of 80-90%.

-

Preparation: On the day of the experiment, place cells on ice and wash twice with ice-cold PBS (pH 8.0) to remove any primary amines from the culture medium.

-

Biotinylation: Prepare a fresh solution of a membrane-impermeable biotin reagent (e.g., Sulfo-NHS-LC-Biotin) at a concentration of 0.25-0.5 mg/mL in ice-cold PBS (pH 8.0). Incubate the cells with the biotin solution for 30 minutes at 4°C with gentle agitation.

-

Quenching: Aspirate the biotin solution and wash the cells twice with a quenching buffer (e.g., PBS containing 100 mM glycine or 25 mM Tris) to inactivate and remove any excess biotin reagent.

-

Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation (e.g., 14,000 rpm for 10 min at 4°C).

-

Input Sample: Collect a small aliquot (e.g., 5-10%) of the clarified lysate. This will serve as the "Total Protein" or "Input" fraction.

-

Pulldown of Biotinylated Proteins: Add streptavidin- or neutravidin-conjugated agarose beads to the remaining lysate and incubate for 2-3 hours or overnight at 4°C with rotation to capture the biotinylated (surface) proteins.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the "Total Protein" and the "Surface Protein" fractions by Western blotting using an anti-P2X4 antibody. Densitometry can be used to quantify the ratio of surface to total P2X4.

Live-Cell Imaging with P2X4-pHluorin

To visualize P2X4 distribution and trafficking in real-time, engineered receptors tagged with pH-sensitive fluorescent proteins are invaluable tools.

Principle: Superecliptic pHluorin, a pH-sensitive variant of GFP, is inserted into the extracellular loop of the P2X4 receptor. The fluorescence of pHluorin is bright at neutral or alkaline pH (like the cell exterior) but is quenched in acidic environments (like the lumen of a lysosome). This property allows for the optical discrimination between the surface-expressed and intracellular (lysosomal) receptor pools in living cells. By perfusing cells with buffers of different pH, one can quantify the fractions of P2X4 at the plasma membrane versus in acidic intracellular compartments.

Methodology Outline:

-

Construct: Transfect cells with a plasmid encoding P2X4 with pHluorin inserted into an extracellular loop (e.g., after lysine 122).

-

Imaging: Image the transfected cells using a fluorescence microscope.

-

Surface Fraction Measurement: Perfuse the cells with a low pH buffer (e.g., pH 5.4). The resulting decrease in fluorescence corresponds to the quenching of the surface-exposed P2X4-pHluorin. The remaining fluorescence represents the intracellular pool protected from the external buffer.

-

Total Receptor Measurement: Perfuse the cells with a buffer containing a weak base like ammonium chloride (NH₄Cl). NH₄Cl will neutralize acidic intracellular compartments, causing the pHluorin on the lysosomal P2X4 to fluoresce brightly. This reveals the total receptor population.

-

Analysis: By measuring the fluorescence intensity under these different conditions, the relative sizes of the surface and intracellular receptor pools can be calculated. This method can be used to track changes in receptor distribution in response to stimuli in real-time.

Patch-Clamp Electrophysiology

Electrophysiology provides a functional readout of P2X4 receptors present on the plasma membrane.

Principle: The whole-cell patch-clamp technique is used to measure the ion currents flowing across the entire plasma membrane of a single cell. Since P2X4 is an ATP-gated cation channel, application of its agonist, ATP, will open the channels located on the cell surface, resulting in an inward current (at negative holding potentials). The amplitude of this ATP-evoked current is directly proportional to the number of functional P2X4 receptors on the plasma membrane.

Methodology Outline:

-

Cell Preparation: Use cells endogenously expressing or transfected with P2X4.

-

Recording: Establish a whole-cell patch-clamp recording.

-

Stimulation: Apply a known concentration of ATP to the cell via a perfusion system.

-

Measurement: Record the resulting inward current.

-

Analysis: Compare the peak amplitude of the ATP-evoked current before and after treatment with a modulator of interest (e.g., LPS, ionomycin). An increase in current amplitude suggests an increase in the number of functional P2X4 receptors at the cell surface. This technique is also essential for studying the biophysical properties of the channel and the effects of allosteric modulators like ivermectin.

Implications for Drug Development

The unique trafficking properties of P2X4 present both challenges and opportunities for therapeutic intervention.

-

Targeting Surface Receptors: Since the majority of P2X4 is intracellular, drugs designed to antagonize the receptor must either be membrane-permeable to reach the lysosomal pool or be highly potent to act on the small fraction of receptors at the surface.

-

Modulating Trafficking: A novel therapeutic strategy could involve the development of molecules that inhibit the regulated exocytosis of P2X4-containing lysosomes or promote its endocytosis. Such a drug could reduce P2X4 surface levels on microglia and potentially alleviate neuropathic pain.

-

Understanding Positive Modulators: The positive allosteric modulator ivermectin potentiates P2X4 currents. While its primary mechanism is thought to be the stabilization of the channel's open state, some evidence suggests it may also promote surface expression. Understanding this dual action is critical for developing new, more selective P2X4 modulators for conditions like alcohol use disorder, where P2X4 is a promising target.

Conclusion

The cell surface expression of the P2X4 receptor is governed by a complex and dynamic trafficking itinerary, characterized by constitutive endocytosis and sequestration within a large lysosomal reserve pool. The regulated mobilization of this intracellular pool to the plasma membrane via lysosomal exocytosis is a critical mechanism for rapidly upregulating cellular sensitivity to ATP, particularly in immune cells during inflammatory responses. A thorough understanding of the molecular machinery, signaling pathways, and quantitative dynamics of P2X4 trafficking is essential for elucidating its role in pathophysiology and for the rational design of novel therapeutics targeting this important ion channel.

References

- 1. Regulation of P2X4 receptors by lysosomal targeting, glycan protection and exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. physoc.org [physoc.org]

- 3. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

Genetic Knockout Models for P2X4 Receptor Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of genetic knockout (KO) models in the study of the P2X4 purinergic receptor. The P2X4 receptor, an ATP-gated ion channel, is implicated in a variety of physiological and pathological processes, most notably in neuropathic pain and neuroinflammation. The use of P2X4 KO mice has been instrumental in elucidating the in vivo functions of this receptor, offering a powerful tool for target validation in drug development. This document details the generation of these models, key experimental protocols for their characterization, and the critical signaling pathways that have been uncovered through their use.

Generation and Validation of P2X4 Knockout Mice

The generation of P2X4 receptor knockout mice typically involves homologous recombination in embryonic stem (ES) cells. A targeting vector is constructed to replace a critical exon of the P2rx4 gene with a selection cassette, such as one containing the neomycin resistance gene. This disruption leads to a null allele, preventing the expression of a functional P2X4 receptor. Chimeric mice are generated by injecting the targeted ES cells into blastocysts, and these are subsequently bred to establish a germline transmission of the null allele.

Validation of the knockout is a critical step and is typically performed using a combination of molecular biology techniques:

-

Southern Blot: To confirm the correct integration of the targeting vector into the genomic DNA.

-

PCR Genotyping: To routinely distinguish between wild-type (WT), heterozygous (Het), and homozygous (KO) mice using primers that flank the targeted region.

-

Western Blotting: To confirm the absence of the P2X4 protein in tissues from KO mice.[1][2]

-

Immunohistochemistry/Immunofluorescence: To visually demonstrate the lack of P2X4 protein expression in specific cell types and tissues.[3]

-

Quantitative Real-Time PCR (qRT-PCR): To verify the absence of P2rx4 mRNA transcripts.

Phenotypic Characterization of P2X4 Knockout Mice in Pain Models

P2X4 KO mice have been extensively phenotyped in various models of pain, revealing a crucial role for this receptor in chronic pain states, particularly neuropathic and inflammatory pain.[4][5]

Neuropathic Pain

A striking and consistent finding is the significant attenuation of mechanical allodynia in P2X4 KO mice following peripheral nerve injury. This has been demonstrated in models such as spared nerve injury (SNI) and chronic constriction injury (CCI). In contrast, responses to acute noxious stimuli are generally unaltered in these mice, highlighting the specific involvement of P2X4 in the development and maintenance of chronic pain states.

Inflammatory Pain

In models of inflammatory pain, such as the formalin test and intraplantar injection of Complete Freund's Adjuvant (CFA), P2X4 KO mice also exhibit reduced pain behaviors. This includes a decrease in paw licking and flinching in the late phase of the formalin test and reduced thermal and mechanical hyperalgesia following CFA administration.

Quantitative Data from P2X4 Knockout Studies

The following tables summarize key quantitative findings from studies utilizing P2X4 KO mice in pain models.

Table 1: Mechanical Allodynia in Neuropathic Pain Models

| Model | Time Point | Wild-Type (Paw Withdrawal Threshold in g) | P2X4 KO (Paw Withdrawal Threshold in g) | Reference |

| Spared Nerve Injury (SNI) | Day 7 post-injury | ~0.4 | ~1.5 | |

| Chronic Constriction Injury (CCI) | Day 14 post-injury | ~1.0 | ~3.5 |

Table 2: Nociceptive Behaviors in the Formalin Test (Late Phase)

| Parameter | Wild-Type | P2X4 KO | Reference |

| Licking/Flinching Time (seconds) | 80-100 | 30-40 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings from P2X4 KO studies. The following sections provide step-by-step protocols for key behavioral and molecular assays.

Von Frey Test for Mechanical Allodynia

This test assesses the withdrawal threshold to a mechanical stimulus applied to the plantar surface of the hind paw.

Materials:

-

Von Frey filaments with varying calibrated forces (e.g., 0.008g to 2.0g)

-

Elevated wire mesh platform

-

Plexiglas enclosures for each mouse

Procedure:

-

Acclimatization: Place individual mice in the Plexiglas enclosures on the wire mesh platform for at least 30-60 minutes before testing to allow for habituation to the environment.

-

Filament Application: Apply the von Frey filament from underneath the mesh to the mid-plantar surface of the hind paw with sufficient force to cause the filament to bend. Hold the filament in place for 3-5 seconds.

-

Response: A positive response is defined as a brisk withdrawal, flinching, or licking of the paw upon filament application.

-

Up-Down Method: Start with a mid-range filament (e.g., 0.4g). If there is a positive response, the next weaker filament is used. If there is no response, the next stronger filament is used.

-

Threshold Calculation: The 50% paw withdrawal threshold is calculated using the up-down method of Dixon, which involves recording a series of responses around the threshold.

Formalin Test for Inflammatory Pain

This test measures the behavioral response to a subcutaneous injection of a dilute formalin solution into the hind paw.

Materials:

-

5% formalin solution in saline

-

Hamilton syringe with a 30-gauge needle

-

Observation chamber with a mirror placed at a 45-degree angle underneath to allow for unobstructed view of the paws

Procedure:

-

Acclimatization: Place the mouse in the observation chamber for at least 15-30 minutes prior to injection.

-

Formalin Injection: Briefly restrain the mouse and inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

-

Observation: Immediately return the mouse to the observation chamber and start a timer. The observation period is typically 60 minutes.

-

Data Collection: Record the cumulative time spent licking, biting, or flinching the injected paw. The response is biphasic:

-

Phase 1 (0-5 minutes): Represents acute nociceptive pain.

-

Phase 2 (15-60 minutes): Represents inflammatory pain.

-

Western Blot for P2X4 Protein Detection

This technique is used to quantify the expression levels of the P2X4 protein in tissue lysates.

Materials:

-

Spinal cord or other relevant tissue

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against P2X4

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Tissue Lysis: Homogenize the tissue in ice-cold RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against P2X4 (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply the chemiluminescent substrate and visualize the protein bands using a digital imaging system. The band intensity can be quantified using densitometry software.

Immunohistochemistry for P2X4 Localization

This method allows for the visualization of P2X4 protein expression in specific cells within tissue sections.

Materials:

-

Paraffin-embedded or frozen tissue sections (e.g., spinal cord)

-

Antigen retrieval solution (e.g., citrate buffer)

-

Blocking solution (e.g., normal goat serum)

-

Primary antibody against P2X4

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded sections or fix and permeabilize frozen sections.

-

Antigen Retrieval: For paraffin sections, perform heat-induced epitope retrieval to unmask the antigen.

-

Blocking: Block non-specific binding sites with a blocking solution for 1 hour.

-

Primary Antibody Incubation: Incubate the sections with the primary antibody against P2X4 overnight at 4°C.

-

Secondary Antibody Incubation: After washing, incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips using an anti-fade mounting medium.

-

Imaging: Visualize the sections using a fluorescence or confocal microscope.

Signaling Pathways and Experimental Workflows

The use of P2X4 KO mice has been pivotal in dissecting the signaling pathways underlying its role in neuropathic pain.

P2X4 Signaling in Neuropathic Pain

Following peripheral nerve injury, P2X4 receptor expression is upregulated in microglia of the spinal dorsal horn. ATP released from primary afferents or dorsal horn neurons activates these microglial P2X4 receptors, leading to an influx of calcium. This triggers a downstream signaling cascade involving p38 MAP kinase, which ultimately leads to the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF). BDNF then acts on TrkB receptors on dorsal horn neurons, causing a disruption in the chloride ion gradient and a subsequent shift in GABAergic signaling from inhibitory to excitatory. This disinhibition of nociceptive neurons is thought to be a key mechanism underlying mechanical allodynia.

Caption: P2X4 signaling cascade in microglia leading to neuropathic pain.

Experimental Workflow for Characterizing P2X4 KO Mice

The characterization of a P2X4 knockout mouse model follows a logical progression from genetic confirmation to behavioral and molecular phenotyping.

Caption: Workflow for the generation and characterization of P2X4 knockout mice.

References

- 1. researchgate.net [researchgate.net]

- 2. Protein extraction and western blot (mouse tissues) [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. library.search.tulane.edu [library.search.tulane.edu]

- 5. Behavioral phenotypes of mice lacking purinergic P2X4 receptors in acute and chronic pain assays | springermedizin.de [springermedizin.de]

P2X4 Receptor: A Deep Dive into Subunit Composition, Assembly, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X4 receptor, a member of the P2X family of ligand-gated ion channels, is a trimeric, ATP-gated cation channel with crucial roles in a myriad of physiological and pathophysiological processes.[1][2][3] Its involvement in neuroinflammation, chronic pain, and cardiovascular regulation has positioned it as a significant therapeutic target.[4][5] Unlike other P2X receptors, P2X4 exhibits a unique subcellular distribution, with a significant population residing in lysosomal compartments, adding a layer of complexity to its regulation and function. This technical guide provides an in-depth exploration of the P2X4 receptor's subunit architecture, the principles governing its assembly into functional channels, its intricate trafficking mechanisms, and the key signaling cascades it initiates.

P2X4 Subunit Architecture and Receptor Assembly

The P2X4 Subunit

Each P2X4 receptor subunit is a protein characterized by intracellular N- and C-termini, two transmembrane helices (TM1 and TM2), and a large, cysteine-rich extracellular ectodomain. The crystal structure of the zebrafish P2X4 receptor revealed a "dolphin-like" fold for each subunit. Three of these subunits assemble to form a functional, trimeric channel with a central ion pore. The extracellular domains of adjacent subunits create three ATP-binding pockets.

Homomeric and Heteromeric Assembly

P2X receptors can exist as either homotrimers, composed of three identical subunits, or heterotrimers, made up of different subunit types.

-

Homotrimeric P2X4: The primary and most well-established form of the P2X4 receptor is a homotrimer composed of three P2X4 subunits. Studies using blue native-PAGE and cross-linking in immune cells indicate that the preferred assembly pathway for P2X4 is the formation of homotrimers.

-

Heteromeric P2X4 Receptors: The existence and physiological relevance of heteromeric P2X4 receptors are subjects of ongoing investigation, with evidence varying depending on the interacting subunit and the experimental system.

-

P2X4/P2X7: This is the most studied potential heteromer. While some functional studies in heterologous expression systems and native cells suggested a physical and functional interaction, potentially forming a P2X4/P2X7 complex with novel properties, other biochemical evidence is contradictory. Co-immunoprecipitation and cross-linking experiments have suggested that P2X4 and P2X7 interact as homotrimers associating with each other, rather than forming a heterotrimeric channel. Further research indicates that co-expression with P2X7 may affect P2X4 cell surface expression rather than forming a functional heteromer.

-

P2X4/P2X6: P2X6 subunits do not form functional channels on their own but can co-assemble with P2X4 to traffic to the cell surface. The co-expression of P2X4 and P2X6 in Xenopus oocytes results in a receptor with a distinct pharmacological profile, notably a high sensitivity to the partial agonist α,β-methylene ATP, suggesting the formation of a functional P2X4/P2X6 heteromer.

-

P2X4/P2X1, P2X4/P2X5: Studies using non-functional "dead receptor" mutants suggest that P2X1 and P2X5 subunits can functionally interact with P2X4, exerting a dominant-negative effect and indicating the potential formation of P2X1/P2X4 and P2X4/P2X5 heteromers.

-

P2X4/P2X2: While co-expressed in some neurons, biochemical and imaging studies suggest that P2X2 and P2X4 interact in the form of associated homotrimers rather than co-assembling into heterotrimers.

-

P2X4/P2X3: Evidence suggests that a functional heteromeric P2X3/P2X4 receptor is unlikely.

-

Interaction with Other Receptors

Beyond intra-family heteromerization, P2X4 receptors can physically and functionally interact with other receptor families. A notable example is the interaction with the serotonin receptor 5-HT3A. Studies have demonstrated a direct physical interaction with a 1:1 stoichiometry, where the 5-HT3A receptor allosterically inhibits P2X4-mediated calcium mobilization.

Quantitative Data: Pharmacological and Biophysical Properties

The subunit composition of P2X receptors dictates their pharmacological and electrophysiological characteristics. The following table summarizes key quantitative data for P2X4-containing receptors.

| Receptor Composition | Agonist Potency (ATP EC₅₀) | Key Agonists/Modulators | Key Antagonists | Desensitization | Key Features | Reference(s) |

| Homomeric rP2X4 | ~3-10 µM | ATP > 2MeSATP | TNP-ATP, Suramin (weak), 5-BDBD | Moderate | Potentiated by Ivermectin | |

| Homomeric hP2X4 | ~3-15 µM | ATP, 2MeSATP (partial) | PSB-12062, BX430 | Moderate | Differences in pharmacology compared to rat homologue | |

| Heteromeric rP2X4/P2X6 | ATP: ~3 µM | α,β-meATP (EC₅₀ ≈ 12 µM) | Suramin, Reactive Blue 2 | Slow | High sensitivity to α,β-meATP, which is a weak partial agonist at P2X4 alone. | |

| P2X4/P2X7 Interaction | Complex | BzATP (P2X7 agonist), MgATP (P2X4 agonist) | Brilliant Blue G, KN-62 | - | Co-expression can confer ivermectin sensitivity to P2X7 responses. Functional outcome is debated (heteromer vs. homotrimer interaction). |

rP2X4: rat P2X4; hP2X4: human P2X4. EC₅₀ values can vary between expression systems.

Cellular Trafficking and Subcellular Localization